

In Vivo Phosphorylation of CS-0777: A Technical Guide

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Compound of Interest

Compound Name: CS-0777-P

Cat. No.: B1669642

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Executive Summary

CS-0777 is a next-generation sphingosine-1-phosphate (S1P) receptor modulator developed as a prodrug for the treatment of autoimmune diseases. Its therapeutic activity is dependent on in vivo phosphorylation to its active metabolite, **CS-0777-phosphate (CS-0777-P)**, also known as M1. This technical guide provides a comprehensive overview of the core aspects of this critical biotransformation process. It details the enzymatic pathways responsible for the phosphorylation and dephosphorylation of CS-0777, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the underlying mechanisms and workflows.

The Enzymatic Machinery of CS-0777 Bioactivation

The conversion of the inactive prodrug CS-0777 to the pharmacologically active **CS-0777-P** is a reversible process orchestrated by specific intracellular and extracellular enzymes.

Phosphorylation: The Activation Step

In humans, the primary enzymes responsible for the phosphorylation of CS-0777 are fructosamine 3-kinase (FN3K) and fructosamine 3-kinase-related protein (FN3K-RP)[1][2][3][4]. These kinases catalyze the transfer of a phosphate group from ATP to the hydroxyl moiety of CS-0777.

- FN3K-RP has been identified as playing a more significant role in the phosphorylation of CS-0777, particularly within human erythrocytes[1][3].
- FN3K also contributes to this biotransformation[1][2][3].

Both FN3K and FN3K-RP are widely expressed in human tissues, with notable activity in the brain, heart, and kidneys[5]. FN3K shows particularly high expression in tissues susceptible to nonenzymatic glycation[5]. Subcellularly, FN3K is localized to the cytoplasm and mitochondria.

Dephosphorylation: The Reversible Inactivation

The active metabolite, **CS-0777-P**, can be converted back to the inactive parent drug, CS-0777, through dephosphorylation. This reaction is primarily catalyzed by alkaline phosphatase (ALP), a group of enzymes found in various tissues, including the liver and kidneys[1][2][3]. This reversible metabolism suggests a dynamic equilibrium between the prodrug and its active form within the body[6][7].

Quantitative Insights: Pharmacokinetics and Enzyme Kinetics

The biotransformation of CS-0777 to **CS-0777-P** has been quantitatively characterized through pharmacokinetic and enzyme kinetic studies.

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in rats have demonstrated efficient in vivo conversion of CS-0777 to **CS-0777-P** following oral administration. The active metabolite, **CS-0777-P**, is the predominant form found in the blood and exhibits a significantly larger area under the curve (AUC) compared to the parent prodrug[8].

Table 1: Pharmacokinetic Parameters of CS-0777 and **CS-0777-P** in Rats After Single Oral Administration[8]

Parameter	CS-0777 (0.1 mg/kg)	CS-0777-P (from 0.1 mg/kg CS-0777)	CS-0777 (1 mg/kg)	CS-0777-P (from 1 mg/kg CS-0777)
C _{max} (ng/mL)	0.8 ± 0.2	8.9 ± 1.5	8.1 ± 2.1	95.6 ± 15.3
T _{max} (h)	3.25 ± 1.26	9.00 ± 1.41	4.75 ± 2.06	9.50 ± 1.29
AUC (ng·h/mL)	6.7 ± 1.5	158 ± 28	75.8 ± 18.2	1850 ± 320
T _{1/2} (h)	4.8 ± 0.9	5.2 ± 0.8	5.5 ± 1.1	5.9 ± 0.7

Data are presented as mean ± standard deviation.

Enzyme Kinetics

Enzyme kinetic studies have been performed to characterize the interaction of CS-0777 and its phosphorylated form with the key metabolizing enzymes.

Table 2: Michaelis-Menten Constants (K_m) for CS-0777 Phosphorylation and Dephosphorylation[1]

Enzyme/System	Substrate	K _m (μM)
Human FN3K	CS-0777	498 - 1060
Human FN3K-RP	CS-0777	498 - 1060
Human Erythrocytes	CS-0777	498 - 1060
Human Alkaline Phosphatases (various isozymes)	CS-0777-P (M1)	10.9 - 32.1
Human Liver, Kidney, Lung, Small Intestine Microsomes	CS-0777-P (M1)	10.9 - 32.1

Experimental Protocols

This section outlines the general methodologies employed in studying the in vivo phosphorylation of CS-0777.

In Vivo Pharmacokinetic Study in Rodents

A representative protocol for assessing the pharmacokinetics of CS-0777 and **CS-0777-P** in rats is as follows:

- **Animal Model:** Male Sprague-Dawley rats are typically used[8].
- **Dosing:** CS-0777 is administered orally via gavage at desired dose levels (e.g., 0.1 and 1 mg/kg)[8].
- **Blood Sampling:** Blood samples are collected serially from the jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 3, 6, 8, 10, 24, 48, and 72 hours post-dose) into tubes containing an anticoagulant (e.g., heparin)[6].
- **Sample Processing:** A portion of the whole blood is immediately mixed with an acidic solution (e.g., methanol containing HCl) to stabilize the analytes and precipitate proteins[6]. Samples are then centrifuged, and the supernatant is collected for analysis.
- **Bioanalysis:** The concentrations of CS-0777 and **CS-0777-P** in the processed blood samples are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Enzyme Kinetic Assays

A common method to determine the kinase activity of FN3K and FN3K-RP involves the following steps:

- **Reaction Mixture:** A reaction mixture is prepared containing a buffer (e.g., HEPES), ATP, $MgCl_2$, and the substrate (CS-0777) at various concentrations.
- **Enzyme Addition:** The reaction is initiated by adding the purified recombinant FN3K or FN3K-RP enzyme, or a cell lysate containing these enzymes (e.g., erythrocyte lysate).
- **Incubation:** The reaction is incubated at 37°C for a specified period.

- **Reaction Termination:** The reaction is stopped by adding a chelating agent like EDTA.
- **Quantification:** The amount of **CS-0777-P** formed is quantified using an LC-MS/MS method. The kinetic parameters (K_m and V_{max}) are then calculated by fitting the data to the Michaelis-Menten equation.

The dephosphorylation of **CS-0777-P** by ALP can be assessed as follows:

- **Reaction Setup:** **CS-0777-P** is incubated with a source of ALP (e.g., purified ALP isozymes or tissue microsomes) in a suitable buffer at 37°C.
- **Time-Course Analysis:** Aliquots are taken at different time points and the reaction is quenched.
- **Product Measurement:** The formation of CS-0777 is measured by LC-MS/MS.
- **Kinetic Analysis:** The rate of dephosphorylation is determined, and kinetic parameters can be calculated.

Bioanalytical Method: LC-MS/MS Quantification

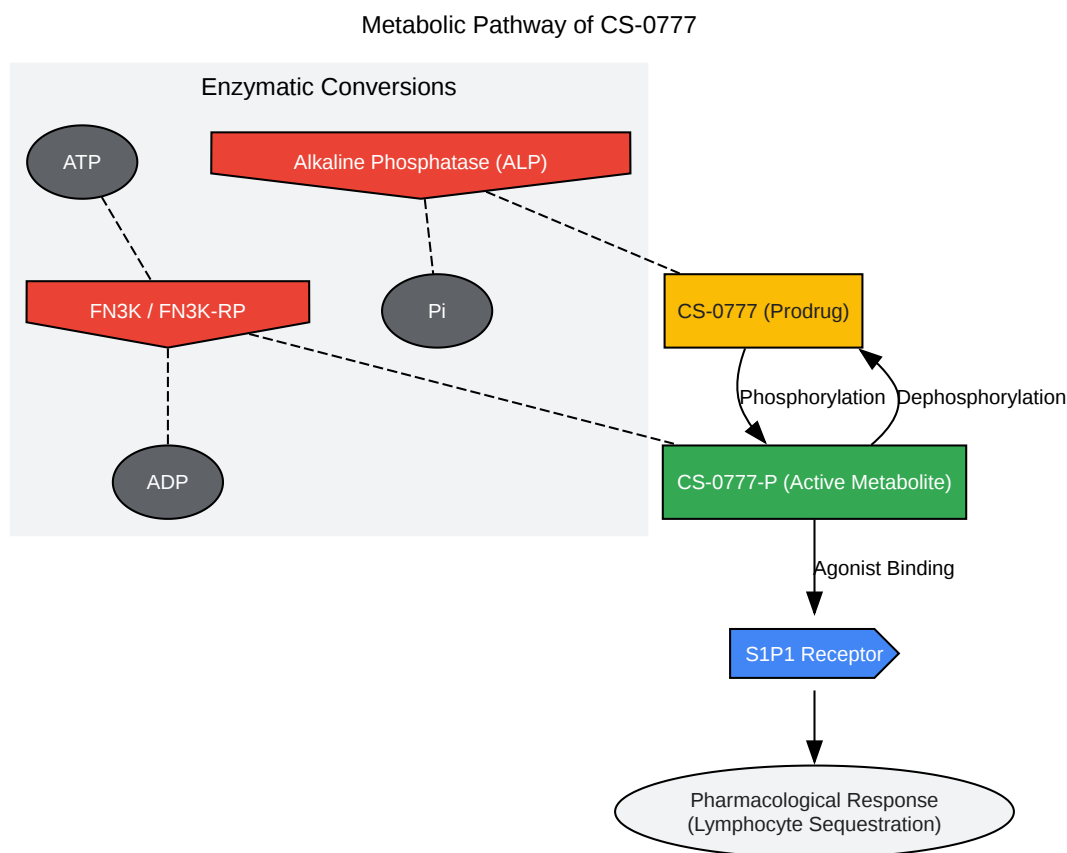
The simultaneous quantification of CS-0777 and its polar, phosphorylated metabolite **CS-0777-P** in biological matrices presents analytical challenges due to their different physicochemical properties[6][7]. A robust LC-MS/MS method is crucial for accurate pharmacokinetic and metabolic studies.

- **Sample Preparation:** Due to the high protein binding of both CS-0777 and **CS-0777-P**, a protein precipitation step is essential. This is typically achieved by adding a cold organic solvent (e.g., acetonitrile or methanol), often containing an acid, to the plasma or blood sample[6]. The sample is then vortexed and centrifuged to pellet the precipitated proteins. The clear supernatant is subsequently analyzed.
- **Chromatographic Separation:** A reversed-phase liquid chromatography (RPLC) column is commonly used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is employed to resolve CS-0777 and **CS-0777-P** from endogenous matrix components.

- **Mass Spectrometric Detection:** A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both CS-0777 and **CS-0777-P**, as well as their corresponding stable isotope-labeled internal standards, are monitored for sensitive and selective quantification.

Visualizing the Pathways and Processes

Signaling and Metabolic Pathway

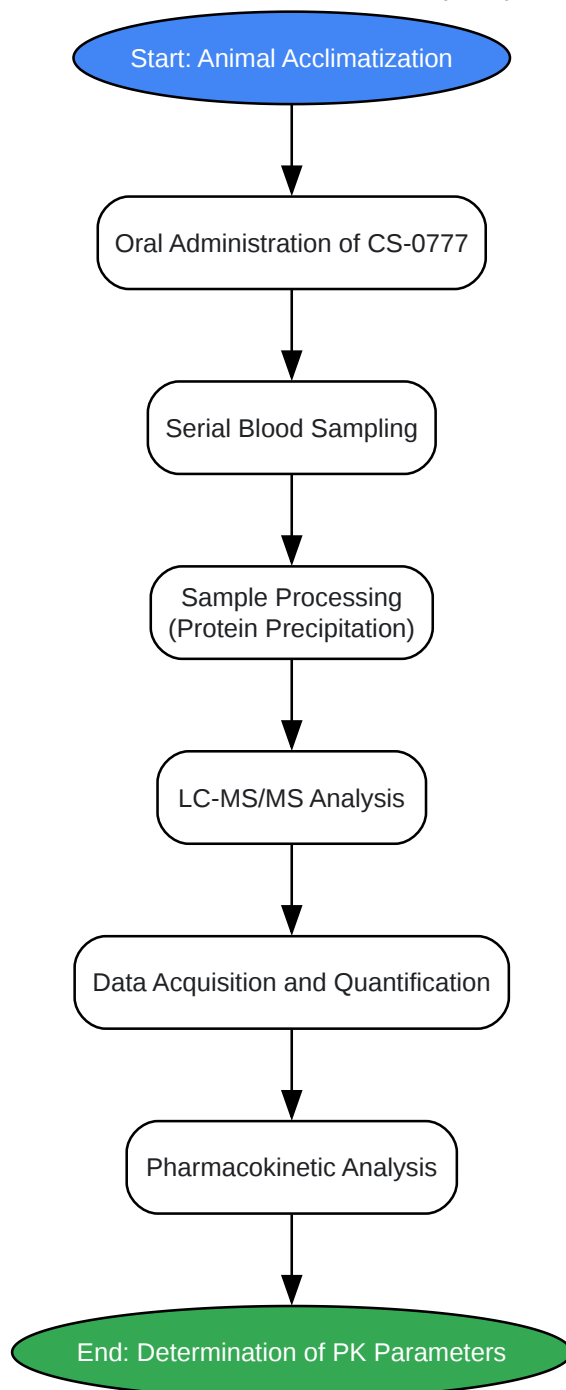


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Caption: Metabolic activation and action of CS-0777.

Experimental Workflow for In Vivo Study

Experimental Workflow for In Vivo Phosphorylation Study

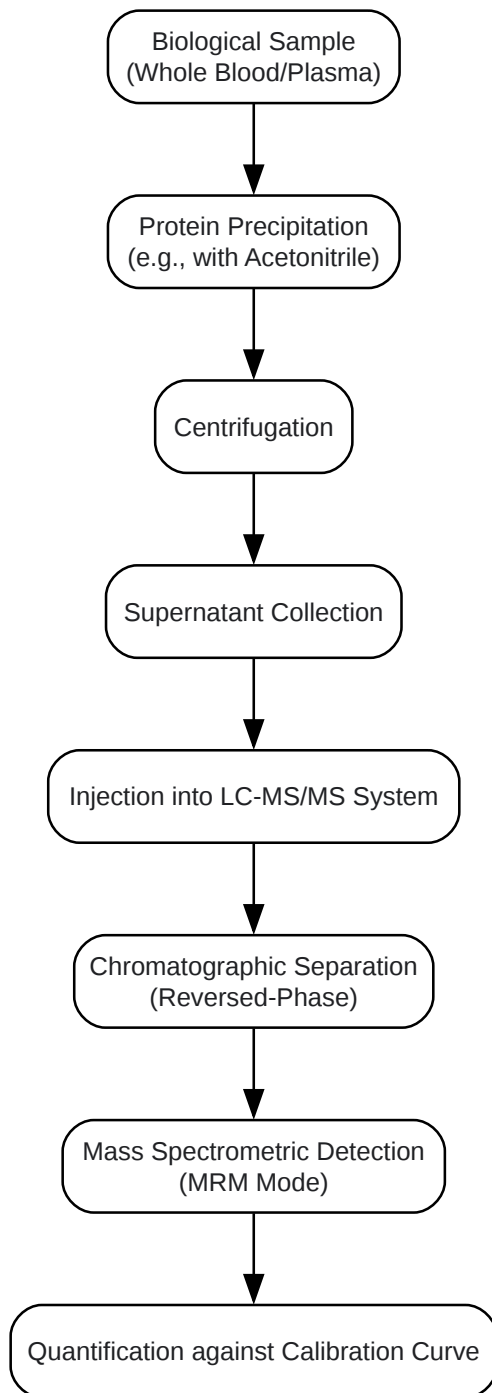


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Caption: Workflow for a typical in vivo pharmacokinetic study of CS-0777.

Bioanalytical Workflow

Bioanalytical Workflow for CS-0777 and CS-0777-P Quantification

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